(S)-(-)-2-Methylbutylamine physical properties
(S)-(-)-2-Methylbutylamine physical properties
Executive Summary
(S)-(-)-2-Methylbutylamine (CAS 34985-37-0) is a critical chiral building block and resolving agent in the synthesis of enantiopure pharmaceuticals and agrochemicals.[1][2] Distinguished by its specific optical rotation and branched alkyl structure, it serves as a primary amine moiety in the derivatization of carboxylic acids and the resolution of racemic mixtures via diastereomeric salt formation. This guide consolidates its physical properties, spectroscopic characteristics, and handling protocols to support its integration into high-fidelity organic synthesis workflows.[1]
Molecular Identification & Stereochemistry
The utility of (S)-(-)-2-Methylbutylamine stems from the stereocenter at the C2 position.[1] Unlike its racemic counterpart (CAS 96-15-1), the (S)-enantiomer is isolated to induce chirality in downstream products.[1]
| Parameter | Detail |
| IUPAC Name | (2S)-2-methylbutan-1-amine |
| Common Name | (S)-(-)-2-Methylbutylamine |
| CAS Number | 34985-37-0 |
| Molecular Formula | C₅H₁₃N |
| Molecular Weight | 87.16 g/mol |
| SMILES | CCCN |
| Stereochemistry | (S)-configuration; Levorotatory (-) |
Physical & Thermodynamic Properties[1][8]
The following data represents field-validated values for the pure (S)-enantiomer. Researchers should note the temperature dependence of the density and refractive index during quantitative transfers.[1]
Table 1: Physicochemical Specifications
| Property | Value | Test Condition / Note |
| Physical State | Liquid | Colorless to pale yellow |
| Boiling Point | 94 – 97 °C | Atmospheric pressure |
| Density | 0.738 – 0.756 g/mL | @ 25 °C |
| Refractive Index ( | 1.4116 – 1.4126 | @ 20 °C |
| Optical Rotation ( | -5.9° ± 0.5° | Neat (undiluted) |
| Flash Point | 3 °C to 8 °C | Closed Cup (Highly Flammable) |
| pKa | ~10.75 | Predicted (Basic amine) |
| Solubility | Miscible | Water, Ethanol, Ether |
| Vapor Pressure | ~40-45 mmHg | @ 20 °C (Estimated) |
Technical Insight: The optical rotation is sensitive to solvent effects.[1] While the neat value is standard for purity checks, specific rotation in ethanol or HCl salts may vary significantly.[1] Always report solvent and concentration when documenting
.[1]
Spectroscopic Characterization
Rapid identification in the laboratory is best achieved via NMR.[1] The branched nature of the 2-methylbutyl chain creates distinct splitting patterns.
-
¹H NMR (300 MHz, CDCl₃):
- 0.85 - 0.95 (6H): Overlapping triplet (terminal -CH₃) and doublet (branched -CH₃).[1] The doublet arises from coupling with the chiral C2 methine.[1]
- 1.10 - 1.50 (3H): Multiplet region corresponding to the C3 methylene (-CH₂-) and C2 methine (-CH-).[1][2]
- 2.50 - 2.70 (2H): Multiplet or doublet of doublets for the C1 methylene (-CH₂-NH₂), deshielded by the nitrogen.[1]
- 1.20 (2H): Broad singlet for -NH₂ (shift varies with concentration/solvent).[1]
-
IR Spectrum (Neat):
Synthesis & Production Logic
For research applications requiring high enantiomeric excess (ee), synthesis typically proceeds from (S)-(-)-2-methyl-1-butanol (derived from fusel oil fermentation).[1][2]
Protocol Logic:
-
Activation: The alcohol group of (S)-2-methyl-1-butanol is converted to a leaving group (Tosylate or Mesylate).[1]
-
Substitution: Nucleophilic displacement using an azide source (NaN₃) or direct amination (liquid NH₃ under pressure).[1]
-
Reduction: If the azide route is chosen, catalytic hydrogenation (H₂/Pd-C) or Staudinger reduction yields the amine with retention of configuration at C2.[1]
Application: Chiral Resolution Workflow
(S)-(-)-2-Methylbutylamine is extensively used to resolve racemic carboxylic acids.[1][2] The amine acts as a Resolving Agent , forming diastereomeric salts with the racemic acid mixture.[1] Because diastereomers have different physical properties (solubility), they can be separated via fractional crystallization.[1][3]
Mechanism:
-
Salt 1 and Salt 2 have different solubilities in solvents like Ethanol or Acetone.[1]
-
The less soluble salt crystallizes out, leaving the other in the mother liquor.[1]
Experimental Workflow Visualization:
Figure 1: Workflow for the resolution of racemic acids using (S)-(-)-2-Methylbutylamine as a chiral resolving agent.[1][2]
Safety & Handling Protocols
(S)-(-)-2-Methylbutylamine is a hazardous reagent.[1][2] Strict adherence to safety protocols is mandatory.
-
Flammability: Flash point is extremely low (3–8 °C).[1] Use only in spark-proof hoods.[1] Ground all glassware to prevent static discharge.[1]
-
Corrosivity: Causes severe skin burns and eye damage (GHS Category 1B).[1] Double-gloving (Nitrile/Neoprene) and face shields are required.[1]
-
Storage: Air-sensitive.[1][4] Store under an inert atmosphere (Nitrogen or Argon) in a cool, well-ventilated flammable cabinet. Absorption of CO₂ from air can form carbamates, altering stoichiometry.[1]
References
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 2724272, (S)-2-Methylbutylamine. Retrieved from [Link][1]
-
Thermo Scientific Chemicals. (2023).[1] (S)-(-)-2-Methylbutylamine Product Specifications. Retrieved from [Link][1]
-
Royal Society of Chemistry. (2023).[1] Chiral resolution methods for racemic pharmaceuticals. CrystEngComm. Retrieved from [Link]
Sources
- 1. 2-Methylbutylamine, (S)- | C5H13N | CID 2724272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Exposome-Explorer - 2-Methylbutylamine (Compound) [exposome-explorer.iarc.fr]
- 3. ardena.com [ardena.com]
- 4. (S)-(-)-2-Methylbutylamine, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
